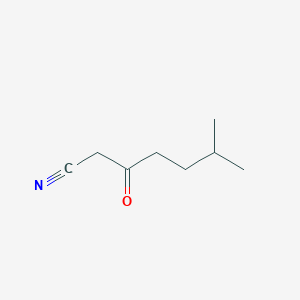

6-Methyl-3-oxoheptanenitrile

Description

Significance of β-Keto Nitrile Motifs in Contemporary Organic Chemistry

β-Keto nitriles are a class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This structural motif imparts a unique reactivity profile, making them highly versatile and valuable intermediates in modern organic synthesis. Current time information in Bangalore, IN.ambeed.com The presence of both a nucleophilic α-carbon (flanked by two electron-withdrawing groups) and electrophilic sites at the ketone and nitrile carbons allows these molecules to participate in a wide array of chemical transformations. Current time information in Bangalore, IN.

The utility of β-keto nitriles is demonstrated by their application in the synthesis of diverse and complex molecular architectures. They serve as key building blocks for constructing a variety of cyclic hydrocarbons, aromatic compounds, and heterocyclic systems. Current time information in Bangalore, IN.ambeed.comsigmaaldrich.com Notably, they are precursors to biologically active scaffolds such as quinolines and chromenes, which are found in many natural products and pharmaceutical agents. ambeed.comsigmaaldrich.com Methodologies for their use often involve cascade, domino, or sequential reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. Current time information in Bangalore, IN.ambeed.comsigmaaldrich.com The development of new synthetic methods, including N-heterocyclic carbene (NHC)-catalyzed reactions, continues to expand the scope and efficiency of their application. sigmaaldrich.com

Overview of the Academic Research Landscape for 6-Methyl-3-oxoheptanenitrile

Despite the broad importance of β-keto nitriles, the academic research landscape for this compound is notably limited. An extensive review of scientific literature and patent databases reveals a scarcity of dedicated studies focusing on this specific compound. While it is listed in the catalogs of several chemical suppliers, suggesting its availability for research and development purposes, detailed reports on its synthesis, characterization, and reactivity are not readily found in peer-reviewed publications. sigmaaldrich.combuffalo.edu

The available information is primarily confined to chemical databases and supplier specifications, which provide basic molecular identifiers and computed properties. There is a lack of published experimental data regarding its physical properties and detailed spectroscopic analysis (NMR, IR, MS). Consequently, its specific roles as a chemical intermediate or its potential applications remain largely undocumented in the public domain.

Data Tables

Table 1: Physicochemical Properties of this compound

The following table summarizes the available data for this compound. It should be noted that most physical properties are computationally predicted and have not been experimentally verified in the searched literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem leyan.com |

| CAS Number | 660448-95-3 | Sigma-Aldrich buffalo.edu |

| Molecular Formula | C₈H₁₃NO | PubChem leyan.com |

| Molecular Weight | 139.19 g/mol | Santa Cruz Biotechnology google.com |

| Computed XLogP3 | 1.4 | PubChem leyan.com |

| Physical Form | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Table 2: Spectroscopic Data for this compound

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was found in the surveyed academic literature.

| Data Type | Peaks / Signals |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR (Infrared) | Data not available |

| Mass Spec. | Data not available |

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

6-methyl-3-oxoheptanenitrile |

InChI |

InChI=1S/C8H13NO/c1-7(2)3-4-8(10)5-6-9/h7H,3-5H2,1-2H3 |

InChI Key |

BUPRCEKJTFLQCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methyl 3 Oxoheptanenitrile

Established Synthetic Pathways to β-Keto Nitriles

The traditional synthesis of β-keto nitriles has long been anchored in classical organic reactions, primarily relying on condensation chemistry. These methods, while foundational, have been continually refined to improve yields and expand their applicability.

Classical Condensation Reactions and Related Routes

The cornerstone of β-keto nitrile synthesis is the condensation reaction between an ester and a nitrile, or the self-condensation of nitriles, facilitated by a strong base. wikipedia.orgblogspot.com

Claisen-Type Condensation: The most prevalent method is a variation of the Claisen condensation. organic-chemistry.org In this reaction, a nitrile containing an α-hydrogen is deprotonated by a strong base to form a nucleophilic anion, which then attacks the carbonyl group of an ester. organic-chemistry.orgallen.in For the synthesis of 6-methyl-3-oxoheptanenitrile, this would typically involve the reaction of acetonitrile (B52724) with an ester of isovaleric acid (4-methylpentanoic acid), such as ethyl isovalerate. The reaction requires a stoichiometric amount of base because the resulting β-keto nitrile is more acidic than the starting nitrile, and its deprotonation drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com Common bases include sodium alkoxides like sodium ethoxide. organic-chemistry.org

Thorpe Reaction: Another classical approach is the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form an enamine, which can then be hydrolyzed to the corresponding β-keto nitrile. wikipedia.org The intramolecular version, known as the Thorpe-Ziegler reaction, is particularly effective for forming cyclic ketones from dinitriles. wikipedia.orgchem-station.com

| Reaction Name | Reactants | Product Type | Typical Base | Key Feature |

| Claisen Condensation | Ester + Nitrile | β-Keto Nitrile | Sodium Ethoxide | Driven by the formation of the stabilized anion of the product. blogspot.comorganic-chemistry.org |

| Thorpe Reaction | Nitrile (self-condensation) | Enamine (hydrolyzes to β-Keto Nitrile) | Alkoxide | Base-catalyzed self-condensation of nitriles. wikipedia.org |

| Thorpe-Ziegler Reaction | Dinitrile | Cyclic Ketone (from cyclic β-Keto Nitrile) | Alkoxide | Intramolecular version of the Thorpe Reaction. wikipedia.orgchem-station.com |

Modified and Refined Synthetic Protocols

Over the years, chemists have developed modifications to the classical condensation routes to overcome limitations such as low yields and harsh reaction conditions.

Use of Stronger Bases: The yield of Claisen-type condensations can often be improved by using stronger, non-nucleophilic bases like sodium amide (NaNH₂) or sodium hydride (NaH) in place of sodium ethoxide. blogspot.comorganic-chemistry.org More recently, inexpensive potassium tert-butoxide (KOt-Bu) has been successfully used for the acylation of the acetonitrile anion with esters in ethereal solvents, providing a more economical and efficient route. nih.govnih.gov

Blaise Reaction: The Blaise reaction offers an alternative pathway, involving the zinc-mediated reaction of a nitrile with an α-haloester. organic-chemistry.org An organozinc intermediate is formed from the α-haloester, which then adds to the nitrile. organic-chemistry.org Subsequent hydrolysis of the resulting intermediate yields the β-keto ester, though modifications to the workup can also yield β-enamino esters. organic-chemistry.orgpondiuni.edu.in

Acylation with Weinreb Amides: A significant refinement involves the use of Weinreb amides (N-methoxy-N-methylamides) as the acylating agent instead of esters. The reaction of lithiated nitriles with Weinreb amides is a chemoselective and efficient method for producing β-keto nitriles, often under milder conditions and with better tolerance for various functional groups. researchgate.netdntb.gov.ua

| Protocol | Key Reagents | Advantage | Reference |

| Stronger Base Condensation | NaH, NaNH₂, KOt-Bu | Increased reaction yields and efficiency. | nih.govorganic-chemistry.org |

| Blaise Reaction | α-Haloester, Zinc | Forms an organozinc intermediate, offering an alternative pathway. | organic-chemistry.org |

| Weinreb Amide Acylation | Weinreb Amide, Organolithium Reagent (e.g., MeLi) | High chemoselectivity, mild conditions, good functional group tolerance. | researchgate.netdntb.gov.ua |

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This has led to new strategies for synthesizing β-keto nitriles that align with the principles of green chemistry. nih.govresearchgate.net

Green Chemistry Principles in Reaction Design

The design of modern synthetic routes for compounds like this compound increasingly incorporates green chemistry principles to minimize environmental impact. This involves considering factors like solvent choice, energy consumption, and waste generation. georgiasouthern.edursc.org Methodologies such as biocatalysis and electrochemistry are gaining traction as they often operate under mild conditions and can reduce reliance on hazardous reagents. researchgate.netgeorgiasouthern.edu

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Reactions: Research has shown that certain reactions, like the aza-Michael addition of amines to unsaturated carbonyls, can be performed efficiently under solvent-free conditions, offering a greener alternative. organic-chemistry.org

Alternative Media: The use of less hazardous or recyclable solvents is a major focus. A method for synthesizing β-keto nitriles from esters and lactones was developed using ethereal solvents with a catalytic amount of isopropanol, which is considered a greener approach compared to many traditional methods. nih.govnih.gov The development of reactions in aqueous media is another significant goal, and bifunctional catalysts have been used for sustainable synthesis of complex molecules in water. rsc.org

Electrochemical Synthesis: Electrochemical methods represent a promising green alternative. For instance, β-keto nitriles have been synthesized by the cyanation of aryl methyl ketones under metal- and oxidant-free electrochemical conditions, which minimizes waste. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. nwnu.edu.cn Reactions with high atom economy are inherently greener as they generate less waste.

Condensation Reactions: Classical condensation reactions, such as the Claisen condensation, are not perfectly atom-economical because they produce a stoichiometric byproduct (e.g., an alcohol molecule from the ester). masterorganicchemistry.com

Catalytic Addition Reactions: Modern approaches often focus on addition reactions, which can be 100% atom-economical in theory. Transition metal-catalyzed reactions can orchestrate C-C bond formation with high efficiency, minimizing waste. nwnu.edu.cn

N-Heterocyclic Carbene (NHC) Catalysis: A recently developed metal-free method uses an N-heterocyclic carbene (NHC) to catalyze the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). acs.orgorganic-chemistry.org This protocol demonstrates high efficiency and broad substrate scope under mild conditions, representing a significant advance in creating β-keto nitriles with high atom economy. acs.orgorganic-chemistry.org Such methods are highly advantageous as they avoid the use of stoichiometric and often toxic reagents. researchgate.net

| Synthetic Approach | Typical Byproducts | Atom Economy Assessment |

| Claisen Condensation | Alcohol (from ester) | Moderate; a stoichiometric byproduct is generated. |

| Blaise Reaction | Zinc Halide Salts, Acid/Base from workup | Low to Moderate; involves stoichiometric metal reagents and workup waste. |

| NHC-Catalyzed Radical Coupling | N₂ (from AIBN), regenerated catalyst | High; the core atoms for the product are efficiently incorporated. acs.orgorganic-chemistry.org |

| Electrochemical Synthesis | Minimal (e.g., H₂ gas) | High; avoids stoichiometric chemical oxidants/reductants. researchgate.net |

Catalytic Methodologies for C-C and C-N Bond Formation

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of the β-keto nitrile scaffold. Catalytic approaches, utilizing either transition metals or small organic molecules (organocatalysis), offer significant advantages over classical stoichiometric methods by providing milder reaction conditions and improved efficiency. organic-chemistry.orgorganic-chemistry.org

Transition metal catalysis provides powerful tools for constructing complex molecules through C-C bond formation. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been effectively employed for the synthesis of β-keto nitriles.

A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.org This process demonstrates high selectivity and tolerance for various functional groups. organic-chemistry.org The reaction typically proceeds via the formation of an arylpalladium species from a palladium precursor and an organoboron compound. organic-chemistry.org This species then coordinates with a cyano group of the dinitrile substrate, followed by carbopalladation and subsequent hydrolysis to yield the final β-ketonitrile product. organic-chemistry.org A comparison with similar rhodium-catalyzed processes has shown the palladium-based system to be more efficient in certain cases, utilizing a less expensive catalyst. organic-chemistry.orgacs.org

Key features of this methodology include the use of commercially available starting materials and operation under relatively mild conditions. organic-chemistry.org Optimized conditions often involve a catalyst like Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), a ligand such as 4,4′-dimethyl-2,2′-bipyridine, and an acidic additive in a mixed solvent system. organic-chemistry.orgacs.org

Table 1: Representative Palladium-Catalyzed Synthesis of β-Ketonitriles

| Catalyst System | Substrates | Conditions | Yield | Reference |

| Pd(acac)₂, 4,4′-dimethyl-2,2′-bipyridine, TsOH | Dinitriles, Arylboronic acids | Toluene/H₂O, 80 °C, Air | Good to Excellent | organic-chemistry.org, acs.org |

| Nickel Catalyst | Geminal Dinitriles, Arylating Agents | Not specified | Not specified | acs.org |

| Rhodium Catalyst | Dinitriles, Organoboron reagents | Not specified | Efficient | organic-chemistry.org, acs.org |

This table summarizes general findings for the synthesis of β-ketonitriles using transition metal catalysis. TsOH stands for p-Toluenesulfonic acid.

Beyond palladium, other transition metals like nickel have been explored for related transformations, such as the selective arylation of geminal dinitriles to access α-cyano carbonyl compounds. acs.org These methods contribute to the growing toolbox for the synthesis of complex nitrile-containing molecules.

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing β-keto nitriles, avoiding the potential toxicity and cost associated with transition metals. organic-chemistry.orgresearchgate.net N-Heterocyclic carbenes (NHCs) have proven to be particularly effective catalysts in this domain. organic-chemistry.orgacs.org

An efficient NHC-catalyzed radical coupling reaction has been developed between aldehydes and azobis(isobutyronitrile) (AIBN) to produce β-keto nitriles, including those with congested quaternary carbon centers. organic-chemistry.orgresearchgate.net This protocol is noted for its broad substrate scope, good functional group tolerance, and mild reaction conditions. acs.orgresearchgate.net The mechanism is proposed to involve a single-electron transfer (SET) process. organic-chemistry.org The NHC catalyst first reacts with an aldehyde to form a Breslow intermediate, which then engages in an electron transfer with radicals derived from AIBN, leading to the radical coupling and formation of the β-ketonitrile. organic-chemistry.org

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of β-Ketonitriles

| Catalyst System | Substrates | Conditions | Yield | Reference |

| NHC precatalyst, Cs₂CO₃ | Aldehydes, AIBN | Toluene, 80 °C, Argon | Up to >99% | organic-chemistry.org |

| NHC (general) | Amides, Acetonitrile | Not specified | Good | researchgate.net |

This table illustrates the general conditions and high efficiency of NHC-catalyzed routes to β-ketonitriles. AIBN is Azobis(isobutyronitrile).

The versatility of organocatalysis extends to other transformations, such as the use of cinchona alkaloids for asymmetric electrophilic cyanation of β-keto esters, highlighting the potential for stereocontrol in these systems. thieme-connect.com

Stereoselective and Enantioselective Routes to Substituted Heptanenitriles

Creating chiral centers with specific stereochemistry is a critical challenge in modern organic synthesis, particularly for pharmaceutical applications. wikipedia.org For substituted heptanenitriles, achieving stereocontrol can be accomplished through chiral auxiliary-based methods or asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

In the context of synthesizing chiral substituted heptanenitriles, a chiral auxiliary could be attached to a precursor molecule. The inherent chirality of the auxiliary would then sterically block one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less hindered face. wikipedia.org This process results in the formation of one diastereomer in preference to the other.

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and various sulfur-based compounds like camphorsultam. wikipedia.orgharvard.eduscielo.org.mx For example, an amide formed from pseudoephedrine and a carboxylic acid can be deprotonated to form an enolate, where the configuration of subsequent alkylation is directed by the auxiliary's structure. wikipedia.org

Table 3: Principle of Chiral Auxiliary-Based Asymmetric Synthesis

| Chiral Auxiliary Type | General Application | Mechanism of Stereocontrol | Reference |

| Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a chiral enolate; the auxiliary's substituent blocks one face of the enolate. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral acids, ketones, and alcohols. | Forms a chiral amide enolate where the auxiliary directs the approach of the electrophile. | wikipedia.org, harvard.edu |

| Sulfur-Based Auxiliaries (e.g., Camphorsultam) | Michael additions, aldol reactions. | Covalently attached auxiliary provides a predictable stereo-differentiated environment. | scielo.org.mx |

This table outlines the general principles and common examples of chiral auxiliaries applicable to stereoselective synthesis.

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. rsc.orgcardiff.ac.uk This approach avoids the need to install and remove a stoichiometric auxiliary. Both organocatalysts and transition metal complexes can function as asymmetric catalysts. rsc.orgcatalyst-enabling-synthetic-chemistry.com

Organocatalysis for stereocontrol often involves the use of chiral primary amines, Brønsted acids (like chiral phosphoric acids), or NHCs. rsc.orgbeilstein-journals.org These catalysts can activate substrates by forming chiral intermediates, such as enamines or iminium ions, which then react enantioselectively. rsc.orgcardiff.ac.uk For instance, chiral primary amine catalysts derived from natural amino acids or Cinchona alkaloids are highly versatile for a range of enantioselective reactions. rsc.org

Transition metal-based asymmetric catalysis relies on the combination of a metal center with a chiral ligand. acs.org The chiral ligand creates a defined three-dimensional space around the metal, which dictates the stereochemical outcome of the reaction. This strategy has been successfully applied to a vast number of transformations, including hydrogenations, cycloadditions, and coupling reactions, to produce chiral products with high enantioselectivity. catalyst-enabling-synthetic-chemistry.comacs.org

Table 4: Examples of Asymmetric Catalysis for Stereocontrol

| Catalyst Type | Catalyst Example | Transformation | Mechanism of Stereocontrol | Reference |

| Asymmetric Organocatalysis | Chiral Primary Amines (from amino acids, Cinchona alkaloids) | Enamine/Iminium catalysis (e.g., Michael additions, aldol reactions) | Formation of chiral enamine/iminium ion intermediates that guide the reaction stereochemistry. | rsc.org |

| Asymmetric Organocatalysis | Chiral Phosphoric Acids (CPAs) | Activation of electrophiles (e.g., imines) | Acts as a chiral Brønsted acid, activating substrates through hydrogen bonding in a defined chiral environment. | beilstein-journals.org, nih.gov |

| Asymmetric Transition Metal Catalysis | Rhodium(I) or Copper with Chiral Ligands (e.g., BINAP) | Asymmetric hydrogenation, 1,3-dipolar cycloadditions | The chiral ligand creates a chiral pocket around the metal center, controlling the facial selectivity of the substrate's approach. | catalyst-enabling-synthetic-chemistry.com, acs.org |

This table provides an overview of major strategies in asymmetric catalysis relevant to the synthesis of chiral molecules.

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 3 Oxoheptanenitrile

Tautomerism and Keto-Enol Equilibrium Dynamics

Like other β-ketonitriles, 6-methyl-3-oxoheptanenitrile exists in a tautomeric equilibrium between its keto and enol forms. conicet.gov.arresearchgate.netresearchgate.netscirp.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons to form two distinct structural isomers that readily interconvert. wikipedia.org The equilibrium position is influenced by various factors, including the solvent's polarity. conicet.gov.ar

The two primary tautomeric forms are the keto-nitrile and the enol-nitrile. nih.gov It has been observed in related β-ketonitriles that the enol content tends to increase with the polarity of the solvent. conicet.gov.ar Theoretical studies, often employing Density Functional Theory (DFT), complement experimental methods like NMR spectroscopy to understand the relative stabilities of these tautomers. conicet.gov.arnih.gov For some β-ketonitriles, the keto form is favored in the gas phase. nih.gov

Another potential, though less significant, equilibrium is the nitrile-ketenimine tautomerism. nih.gov However, due to the lower stability of the ketenimine form, the keto-enol equilibrium is the predominant one. nih.gov

Table 1: Factors Influencing Keto-Enol Equilibrium in β-Ketonitriles

| Factor | Influence on Equilibrium |

| Solvent Polarity | Increased solvent polarity generally favors the enol form. conicet.gov.ar |

| Substituents | Electron-withdrawing groups can favor the enol tautomer. researchgate.net |

| Temperature | Can affect the thermodynamic parameters (ΔH and ΔS) of the equilibrium. researchgate.net |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form. researchgate.netresearchgate.net |

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the ketone group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is fundamental to many of its chemical transformations.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Grignard Reactions: Organometallic reagents such as Grignard reagents can add to the carbonyl carbon, forming a tertiary alcohol after workup. This reaction provides a route to extend the carbon skeleton.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene.

The steric hindrance provided by the methyl group at the 6-position may influence the rate and stereochemical outcome of these nucleophilic additions.

Reactivity of the Nitrile Functional Group (e.g., reductions, additions)

The nitrile group in this compound also exhibits characteristic reactivity. The carbon atom of the nitrile is electrophilic, a property enhanced by resonance that places a partial positive charge on it. libretexts.org

Key reactions involving the nitrile group include:

Reduction: The nitrile group can be reduced to a primary amine (7-amino-6-methylheptan-3-one) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an aldehyde. pressbooks.pub

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-methyl-3-oxoheptanoic acid) via an amide intermediate. libretexts.orgpressbooks.pub

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org This provides an alternative route for synthesizing ketones.

The presence of the ketone functionality elsewhere in the molecule may require the use of protecting groups to achieve selective transformations of the nitrile group.

Acidic α-Hydrogen Reactivity and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) in this compound are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com Enolates are powerful nucleophiles and key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com

The formation of the enolate is a crucial first step in several reactions:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. mnstate.edupressbooks.pub The choice of base and reaction conditions can influence which α-hydrogen is removed if they are not equivalent. pressbooks.pub For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, while a smaller base at higher temperatures favors the thermodynamic enolate. pressbooks.pub

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-carbon can be halogenated. mnstate.edu With methyl ketones, this can lead to the haloform reaction. libretexts.org

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (or the same molecule in an intramolecular reaction), leading to the formation of a β-hydroxy ketone or nitrile, which can then dehydrate to form an α,β-unsaturated compound. mnstate.edu

The presence of the nitrile group can also influence the acidity of the α-hydrogens.

Rearrangement Processes and Fragmentation Pathways

Molecules like this compound can undergo various rearrangement reactions, often under specific conditions such as in the presence of strong acids or during mass spectrometry analysis. wiley-vch.demvpsvktcollege.ac.in

Fragmentation in Mass Spectrometry: In a mass spectrometer, the molecular ion of this compound will fragment in predictable ways. chemguide.co.uk Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. uou.ac.inlibretexts.org The McLafferty rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the β-bond, leading to the elimination of a neutral alkene. uou.ac.in

Beckmann Rearrangement: While not directly applicable to the ketone itself, if the carbonyl group were converted to an oxime, it could undergo a Beckmann rearrangement in the presence of acid to form an amide. masterorganicchemistry.com

Sigmatropic Rearrangements: Under thermal or photochemical conditions, certain unsaturated derivatives of this compound could potentially undergo sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system. libretexts.org

Table 2: Predicted Fragmentation Patterns in Mass Spectrometry

| Fragmentation Type | Description | Potential Fragments |

| α-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | Ions resulting from the loss of an ethyl or a 3-methylbutyl radical. |

| McLafferty Rearrangement | Transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage. uou.ac.in | A neutral alkene fragment and a charged enol fragment. |

Redox Chemistry and Electrophilic Reactivity

The redox chemistry of this compound involves both the oxidation and reduction of its functional groups.

Reduction: As mentioned previously, both the ketone and nitrile groups can be reduced. The ketone can be reduced to a secondary alcohol, and the nitrile can be reduced to a primary amine. Selective reduction can be achieved by choosing appropriate reducing agents and reaction conditions.

Oxidation: The ketone group is generally resistant to further oxidation under mild conditions. However, under harsh conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur. The hydrocarbon chain can also be oxidized at other positions under specific conditions.

Electrophilic Reactivity: While the molecule is generally more nucleophilic at the α-carbon (as an enolate) and the nitrile nitrogen, electrophilic reactions can occur. For example, protonation of the carbonyl oxygen or the nitrile nitrogen increases the electrophilicity of the respective carbon atoms. libretexts.org The π-system of the nitrile can also participate in certain electrophilic interactions. nih.gov

Role of 6 Methyl 3 Oxoheptanenitrile As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Diverse Organic Frameworks

The unique chemical reactivity of 6-Methyl-3-oxoheptanenitrile makes it an ideal starting material for the synthesis of a variety of carbocyclic and heterocyclic systems. These frameworks are central to the development of new pharmaceuticals, agrochemicals, and materials.

While direct intramolecular cyclization of this compound to form a simple carbocycle is not a common transformation, its structure lends itself to participation in powerful ring-forming reactions. One such strategic approach is the Robinson annulation , a classic method for the formation of six-membered rings. wikipedia.orgfiveable.memasterorganicchemistry.comlibretexts.org In this two-step sequence, a Michael addition is followed by an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate (or a functional equivalent) can then undergo an intramolecular aldol condensation to construct a new cyclohexenone ring.

Another relevant transformation for nitrile-containing compounds in the formation of carbocycles is the Thorpe-Ziegler reaction . wikipedia.orgbuchler-gmbh.comwikipedia.orgchem-station.comlscollege.ac.in This reaction involves the intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. While this compound is not a dinitrile, it could be chemically modified to incorporate a second nitrile group, thus enabling its potential use in a Thorpe-Ziegler cyclization to generate a carbocyclic system.

| Ring-Forming Reaction | Description | Potential Application with this compound |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com | The enolate of this compound can serve as the Michael donor. |

| Thorpe-Ziegler Reaction | Intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgwikipedia.org | The molecule could be functionalized to a dinitrile to undergo this reaction. |

The reaction of β-ketonitriles with binucleophilic reagents is a well-established and efficient method for the synthesis of a wide variety of heterocyclic compounds. This compound is an excellent precursor for such transformations.

Pyrazoles:

The condensation of β-ketonitriles with hydrazine and its derivatives is one of the most versatile methods for the synthesis of 5-aminopyrazoles. rsc.orgbeilstein-journals.org The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of this compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. beilstein-journals.org This method is highly efficient and can be carried out under various conditions, including in different solvents or with microwave assistance. rsc.org

Pyrimidines:

Similarly, this compound can be used to synthesize pyrimidine derivatives through reactions with amidines, a process known as the Pinner pyrimidine synthesis. mdpi.comslideshare.net This condensation reaction involves the formation of new carbon-nitrogen bonds, leading to the construction of the pyrimidine ring. The versatility of this method allows for the synthesis of a wide range of substituted pyrimidines by varying the substituents on both the β-ketonitrile and the amidine.

| Heterocycle | Reagent | General Reaction |

| Pyrazole | Hydrazine | Condensation reaction to form a 5-aminopyrazole derivative. rsc.orgbeilstein-journals.org |

| Pyrimidine | Amidine | Pinner synthesis to form a substituted pyrimidine. mdpi.comslideshare.net |

Utility in Advanced Carbon-Carbon Bond Forming Reactions

The methylene group situated between the ketone and nitrile functionalities in this compound is activated and can be readily deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of important carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex organic molecules.

Key examples of such reactions include:

Michael Addition: The enolate of this compound can act as a Michael donor and add to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds or their equivalents, which are themselves valuable synthetic intermediates.

Aldol Condensation: The enolate can also participate in aldol reactions, adding to the carbonyl group of an aldehyde or another ketone. This reaction leads to the formation of β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones.

The ability of this compound to undergo these reactions makes it a valuable C2-synthon in organic synthesis.

Applications in the Total Synthesis of Complex Molecular Architectures (as a precursor)

The synthetic versatility of β-ketonitriles makes them attractive building blocks in the total synthesis of complex natural products, such as terpenes and alkaloids. nih.govresearchgate.netrsc.orgnih.govrsc.orgrsc.orgacs.orgresearchgate.netacs.org While specific examples detailing the use of this compound in a completed total synthesis are not prominent in the literature, the utility of structurally related keto-nitriles is well-documented. For instance, keto-nitrile functionalities have been employed in the synthesis of complex terpenes, where they are used to introduce key structural motifs and stereocenters. nih.govrsc.org In the synthesis of certain alkaloids, the nitrile group can serve as a precursor to an amine or other nitrogen-containing functionalities, while the ketone allows for various coupling and cyclization reactions. rsc.orgrsc.orgresearchgate.net The application of this compound in such synthetic endeavors would be a logical extension of the established reactivity of this class of compounds.

Industrial Synthetic Applications beyond Fine Chemicals

β-Ketonitriles are recognized as important intermediates in the industrial synthesis of a range of chemical products, including pharmaceuticals and agrochemicals. google.comgoogle.comgoogle.com Their utility stems from their ability to be converted into a variety of more complex molecules through relatively straightforward and high-yielding chemical transformations. Patents have been filed for the synthesis of various β-ketonitriles, highlighting their commercial importance. google.comgoogle.comgoogle.com Given the structural features of this compound, it is plausible that it could serve as an intermediate in the production of active pharmaceutical ingredients (APIs) or as a building block in the synthesis of novel agrochemicals, such as herbicides, insecticides, or fungicides. The potential for large-scale production and the versatile reactivity of β-ketonitriles make them attractive targets for industrial research and development. nih.gov

Synthesis and Reactivity of Advanced Derivatives and Analogues of 6 Methyl 3 Oxoheptanenitrile

α-Substituted and γ-Substituted Derivatives

The presence of an acidic methylene group (α-position) and a terminal isopropyl group (providing a γ-position) in 6-methyl-3-oxoheptanenitrile offers opportunities for selective functionalization at these sites.

α-Substitution: The carbon atom situated between the carbonyl and nitrile groups is particularly reactive. The electron-withdrawing nature of the adjacent functional groups increases the acidity of the α-hydrogens, facilitating their removal by a base to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, to introduce a substituent at the α-position. The general reaction is depicted below:

The choice of base and reaction conditions is crucial for the success of this alkylation. Strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA) are often employed to ensure complete deprotonation without competing side reactions. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactivity of the alkyl halide also plays a significant role, with primary alkyl iodides and bromides being the most effective electrophiles.

| Catalyst/Base | Electrophile | Solvent | Temperature (°C) | Yield (%) |

| NaH | CH₃I | THF | 25 | ~90 |

| KOt-Bu | CH₃CH₂Br | DMF | 25 | ~85 |

| LDA | CH₂(CH)CH₂Br | THF | -78 to 25 | ~80 |

γ-Substitution: Functionalization at the γ-position (the carbon bearing the two methyl groups) is less straightforward than α-alkylation. This position is part of a non-activated alkyl group and lacks the acidity of the α-protons. Therefore, direct deprotonation and substitution are not feasible under standard conditions. However, radical-based reactions can be employed to introduce functionality at this position. For instance, free-radical halogenation using reagents like N-bromosuccinimide (NBS) under UV irradiation can selectively introduce a bromine atom at the tertiary γ-carbon. This γ-bromo derivative can then undergo nucleophilic substitution or elimination reactions to generate a variety of γ-substituted analogues.

Functionalization of the Nitrile and Carbonyl Groups

The nitrile and carbonyl moieties of this compound can be selectively transformed into a range of other functional groups, further expanding its synthetic utility.

Nitrile Group Functionalization: The nitrile group can undergo several important transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a β-ketoamide, while complete hydrolysis leads to a β-ketoacid, which may be unstable and prone to decarboxylation. Ruthenium-catalyzed hydration has been shown to be an effective method for converting β-ketonitriles to β-ketoamides in aqueous media. acs.org* Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to γ-amino alcohols, which are valuable building blocks in medicinal chemistry.

Addition of Grignard Reagents: Grignard reagents add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon acidic workup, is hydrolyzed to a ketone. masterorganicchemistry.comlibretexts.orgThis reaction is a powerful tool for creating new carbon-carbon bonds and synthesizing 1,3-diketones.

Carbonyl Group Functionalization: The ketone carbonyl group also exhibits rich reactivity:

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The resulting β-hydroxynitrile is a versatile intermediate. The use of stronger reducing agents like LiAlH₄ would lead to the reduction of both the carbonyl and the nitrile groups.

Formation of Imines and Enamines: The carbonyl group can react with primary or secondary amines to form imines and enamines, respectively. These reactions are typically catalyzed by an acid and are often reversible.

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, using a phosphorus ylide. This allows for the introduction of a carbon-carbon double bond at the 3-position.

Annulation Reactions Leading to Polycyclic Systems

β-Ketonitriles are excellent precursors for the synthesis of various heterocyclic and carbocyclic ring systems through annulation reactions. These reactions often proceed through a sequence of bond-forming events, leading to the construction of complex polycyclic structures.

Robinson Annulation: The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgfiveable.meThe enolate of this compound can act as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a substituted cyclohexenone ring. This method is particularly useful for the synthesis of steroid and terpenoid frameworks. wikipedia.org

Gewald Reaction: The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. semanticscholar.orgwikipedia.orgIt involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, a β-ketonitrile) in the presence of elemental sulfur and a base. This compound can serve as the ketone component, reacting with another active methylene nitrile (e.g., malononitrile) and sulfur to yield a polysubstituted thiophene ring fused to another ring system, depending on the structure of the active methylene compound. medjchem.com

| Annulation Reaction | Key Reagents | Resulting Ring System |

|---|---|---|

| Robinson Annulation | α,β-Unsaturated ketone (e.g., MVK), Base | Substituted Cyclohexenone |

| Gewald Reaction | Active methylene nitrile, Sulfur, Base | Polysubstituted 2-Aminothiophene |

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives of this compound can lead to the formation of new stereocenters. Controlling the stereochemistry of these centers is often crucial, particularly in the synthesis of biologically active molecules.

Asymmetric α-Alkylation: The introduction of a substituent at the α-position creates a new stereocenter. Asymmetric α-alkylation can be achieved by using a chiral auxiliary or a chiral phase-transfer catalyst. rsc.orgFor instance, a chiral cinchona alkaloid-derived catalyst can be used to direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of the α-substituted product. rsc.orgNickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides has also been reported as a powerful method for constructing α-quaternary carbon stereocenters. organic-chemistry.orgnih.govDiastereoselective Reduction of the Carbonyl Group: The reduction of the carbonyl group in an α-substituted derivative of this compound will generate a second stereocenter, leading to the formation of diastereomers. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group. For example, chelation-controlled reductions, where a Lewis acidic reagent coordinates to both the hydroxyl and carbonyl groups of a pre-existing stereocenter, can lead to high diastereoselectivity.

Comparative Reactivity Studies of Analogues (e.g., 5-Methyl-3-oxohexanenitrile, 4-Methyl-3-oxopentanenitrile)

The reactivity of this compound can be compared with its lower homologues, 5-methyl-3-oxohexanenitrile and 4-methyl-3-oxopentanenitrile, to understand the influence of the alkyl chain length on its chemical properties. These analogues can be synthesized via the condensation of the corresponding esters (methyl 3-methylbutanoate and ethyl isobutyrate, respectively) with acetonitrile (B52724) in the presence of a strong base. chemicalbook.com

| Compound | Structure | Alkyl Group |

|---|---|---|

| This compound | CH₃CH(CH₃)CH₂CH₂COCH₂CN | Isobutyl |

| 5-Methyl-3-oxohexanenitrile | CH₃CH(CH₃)CH₂COCH₂CN | Iso-propyl |

| 4-Methyl-3-oxopentanenitrile | CH₃CH(CH₃)COCH₂CN | Isopropyl |

Acidity of α-Protons: The acidity of the α-protons is primarily governed by the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. The nature of the alkyl group at the other side of the carbonyl is expected to have a minor electronic effect. Therefore, the pKa values of the α-protons in these three compounds are expected to be very similar.

Emerging Trends and Future Research Directions for 6 Methyl 3 Oxoheptanenitrile

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 6-Methyl-3-oxoheptanenitrile synthesis into flow chemistry and automated platforms represents a significant, yet largely unexplored, avenue for research. Continuous flow reactors offer substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. The development of a continuous synthesis process for this compound would necessitate detailed studies into reaction kinetics, optimal residence times, and solvent compatibility within microreactor systems. Automated platforms could then be employed for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for its production.

Development of Novel Catalytic Systems for Enhanced Efficiency

Research into novel catalytic systems for the synthesis of this compound is a critical area for future investigation. While traditional synthetic routes may exist, the development of more efficient and selective catalysts could significantly improve the economic and environmental viability of its production. Future research could focus on:

Homogeneous Catalysis: Exploring the use of transition metal complexes to catalyze key bond-forming reactions in the synthesis of the target molecule.

Heterogeneous Catalysis: Developing solid-supported catalysts that offer ease of separation and recyclability, contributing to more sustainable processes.

Organocatalysis: Investigating the use of small organic molecules as catalysts to promote stereoselective transformations, if chiral variants of the compound are of interest.

A systematic screening of different catalyst classes and reaction conditions would be essential to identify systems that provide high turnover numbers and selectivities.

Exploration of Sustainable and Biocatalytic Approaches

The principles of green chemistry are increasingly important in chemical synthesis. For this compound, this translates to a need for research into more sustainable synthetic methodologies. This could involve the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a particularly promising sustainable route. Enzymes can exhibit high selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. Future research could explore the potential of enzymes such as nitrilases, hydratases, or oxidoreductases for the synthesis or modification of this compound. A hypothetical biocatalytic route could involve the enzymatic conversion of a suitable precursor, minimizing the use of harsh reagents and solvents.

Computational Design and Predictive Modeling for New Transformations

Computational chemistry and predictive modeling are powerful tools for accelerating chemical research. In the context of this compound, these approaches could be used to:

Predict Reactivity: Quantum mechanical calculations could elucidate the electronic structure and reactivity of the molecule, predicting its behavior in various chemical transformations.

Design Novel Catalysts: Molecular modeling can aid in the design of catalysts with optimized activity and selectivity for the synthesis of this compound.

Screen Potential Reactions: Computational methods can be used to virtually screen a wide range of potential reactions and reagents, prioritizing the most promising avenues for experimental investigation.

These in silico studies can significantly reduce the time and resources required for experimental work, guiding researchers toward more fruitful areas of investigation.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques that can be applied in-situ (within the reaction vessel) are invaluable for gaining a deeper understanding of reaction kinetics and mechanisms. Techniques such as Process Analytical Technology (PAT) are becoming increasingly important in modern chemical manufacturing.

For this compound, potential in-situ monitoring techniques could include:

| Spectroscopic Technique | Information Gained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the disappearance of reactant functional groups and the appearance of product functional groups. |

| Raman Spectroscopy | Complementary to FTIR, providing information on non-polar functional groups and changes in the carbon skeleton. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Providing detailed structural information and quantification of reactants, intermediates, and products over time. |

| Mass Spectrometry (MS) | Identifying and tracking the concentration of different species in the reaction mixture. |

The data obtained from these techniques would enable precise control over reaction parameters, leading to improved yields, purity, and process safety.

Q & A

Q. What are the established synthetic routes for 6-Methyl-3-oxoheptanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves Claisen condensation between ethyl acetoacetate and nitrile precursors under basic catalysis (e.g., NaOMe), followed by decarboxylation. Cyanohydrin formation from methyl ketones (e.g., via KCN/HCl) is an alternative pathway. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for ketone:nitrile) and temperature (60-80°C). Impurities from side reactions (e.g., over-alkylation) can be minimized using dropwise reagent addition .

Q. How can researchers achieve high-purity isolation of this compound from reaction mixtures?

- Methodological Answer : Purification typically combines fractional distillation (15-20 mmHg, 90-110°C) with preparative HPLC (C18 column, acetonitrile/water gradient). For structurally similar nitriles, solvent systems like methylene chloride:benzene (3:1 v/v) have shown efficacy in column chromatography . Recrystallization from ethyl acetate/hexane (1:4) at -20°C improves crystalline purity (>98%).

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Diagnostic signals for the methyl group (δ ~1.2 ppm, triplet) and ketone carbonyl (δ ~208 ppm).

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~1710 cm⁻¹ (C=O).

- HRMS : Exact mass calculation (C₈H₁₁NO, [M+H]⁺ = 138.0919) confirms molecular identity.

Advanced Research Questions

Q. How do contradictions in spectral data (e.g., NMR vs. computational predictions) arise, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or impurities. Resolution requires:

- Iterative validation : Repeat experiments under varied conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Computational alignment : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level).

- Triangulation : Cross-validate using GC-MS and X-ray crystallography (if crystallizable). Such approaches align with qualitative research principles for resolving data conflicts .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2-10, 37°C) and monitor degradation via HPLC-UV (λ = 254 nm).

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C suggests thermal resilience).

- Light sensitivity : Expose to UV-Vis radiation (300-800 nm) and track nitrile group integrity via IR.

Q. How can researchers investigate the compound’s potential as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Enantioselective synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen-Co) during ketone functionalization.

- Chiral chromatography : Use Chiralpak® IA columns (hexane:IPA 90:10) to separate enantiomers.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee >95%) by comparing Cotton effects at 220-250 nm.

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the M06-2X/def2-TZVP level to model LUMO distribution (predicts nucleophilic attack sites).

- Molecular dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction barriers.

- Hammett analysis : Correlate substituent effects (σ values) with observed reaction rates.

Data Analysis & Interpretation

Q. How should researchers address conflicting bioactivity results across in vitro vs. cell-based assays?

- Methodological Answer :

- Dose-response normalization : Re-evaluate IC₅₀ values using standardized cell viability assays (MTT/XTT).

- Membrane permeability tests : Measure logP (octanol/water) to assess cellular uptake limitations.

- Proteomics profiling : Identify off-target interactions via LC-MS/MS after compound incubation.

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

- Methodological Answer :

- Strict parameter control : Document temperature (±0.1°C), solvent batch (HPLC-grade), and catalyst activation (e.g., flame-dried glassware).

- Open-data practices : Share raw NMR files (FID format) and computational input scripts via repositories like Zenodo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.